![molecular formula C7H11Br B2353956 [(E)-3-Bromoprop-1-enyl]cyclobutane CAS No. 1563448-54-3](/img/structure/B2353956.png)

[(E)-3-Bromoprop-1-enyl]cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

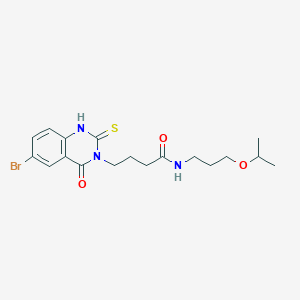

“[(E)-3-Bromoprop-1-enyl]cyclobutane” is an organic compound with the CAS Number: 1563448-54-3 . It has a molecular weight of 175.07 . The IUPAC name for this compound is (E)-(3-bromoprop-1-en-1-yl)cyclobutane .

Synthesis Analysis

The synthesis of cyclobutanes often involves a process known as dimerization, which is the reaction of two smaller molecules to form a larger compound . Specific methods for the synthesis of borylated cyclobutanes have been developed, such as the conversion of (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes as well as 1-phenyl-2-borylcyclobutanes in the presence of a CuCl/dppp catalyst, bis(pinacolato)diboron, and K(O-t-Bu)in THF .

Molecular Structure Analysis

Cyclobutane, the core structure of “[(E)-3-Bromoprop-1-enyl]cyclobutane”, is a cycloalkane composed of four carbon atoms joined in a ring, each bonded to two other carbons and two hydrogen atoms . The carbon atoms form a square planar shape, as opposed to the optimal 109.5-degree bond angle in sp3 hybridized carbons . This deviation from the optimal bond angle creates significant ring strain, making cyclobutane less stable compared to other cycloalkanes .

Chemical Reactions Analysis

Cyclobutane is relatively reactive due to its ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane . The compound also has the ability to form polymers, a feature that gives it utility in various industrial applications .

Physical And Chemical Properties Analysis

Cyclobutane is a colorless gas under standard conditions of temperature and pressure . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes . The bond angles between carbon atoms are significantly strained and as such have lower bond energies than related linear or unstrained hydrocarbons, e.g., butane or cyclohexane . As such, cyclobutane is unstable above about 500 °C .

Scientific Research Applications

Stability and Reactivity : A study by Stadlwieser et al. (1993) focused on the stability and reactivity of 3-Cyclopropylideneprop-1-enyl ethyl ether, a compound closely related to [(E)-3-Bromoprop-1-enyl]cyclobutane. This compound can dimerize to form a cyclobutane derivative, which upon prolonged heating converts to a cyclooctadiene. The structures of these derivatives were determined using spectroscopy and X-ray crystal-structure analysis (Stadlwieser et al., 1993).

Photocatalysis : Ischay et al. (2008) reported that Ru(bipy)3Cl2 can act as a visible light photocatalyst for [2+2] enone cycloadditions, a process relevant to [(E)-3-Bromoprop-1-enyl]cyclobutane. This process achieves high diastereoselectivity in forming cyclobutane products, utilizing sunlight as the only source of irradiation (Ischay et al., 2008).

Medicinal Chemistry : Van der Kolk et al. (2022) highlighted the increasing use of cyclobutanes in medicinal chemistry, owing to their unique structure and chemical properties. Cyclobutanes, like [(E)-3-Bromoprop-1-enyl]cyclobutane, have been employed to improve factors such as metabolic stability and pharmacophore orientation in drug candidates (Van der Kolk et al., 2022).

Natural Alkaloids : Research by Dembitsky (2007) on cyclobutane-containing alkaloids revealed that these compounds, sourced from terrestrial and marine species, show antimicrobial, anticancer, and other activities. This indicates the biological significance of cyclobutane structures in natural compounds (Dembitsky, 2007).

Enantioselective Synthesis : A study by Man et al. (1999) described the enantioselective and diastereoselective synthesis of cyclobutanes via boronic esters, demonstrating the chemical versatility of cyclobutane structures in synthesizing stereochemically complex molecules (Man et al., 1999).

Mechanism of Action

Target of Action

Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, are known to show potent biological activities . These compounds often have unique structures that serve as critical core skeletons in these molecules .

Mode of Action

Cyclobutane derivatives are known to undergo various chemical reactions, including [2 + 2] cycloaddition , which can lead to the formation of a cyclobutane ring . This process could potentially influence the interaction of [(E)-3-Bromoprop-1-enyl]cyclobutane with its targets.

Biochemical Pathways

Cyclobutane-containing molecules are known to play a role in the synthesis of complex and biologically active natural products .

Result of Action

Cyclobutane-containing molecules are known to exhibit potent biological activities .

Action Environment

The stability of cyclobutane derivatives is known to be influenced by factors such as temperature and ph .

Future Directions

Cyclobutane-based polymers demonstrate unique properties that make them ideal for specific applications, such as increased flexibility and resistance to environmental stress . Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities . Therefore, the future directions of “[(E)-3-Bromoprop-1-enyl]cyclobutane” could involve further exploration of its potential applications in polymer science and biology .

properties

IUPAC Name |

[(E)-3-bromoprop-1-enyl]cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-2-5-7-3-1-4-7/h2,5,7H,1,3-4,6H2/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDPMVEIMLCEG-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1e)-3-Bromoprop-1-en-1-yl]cyclobutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)